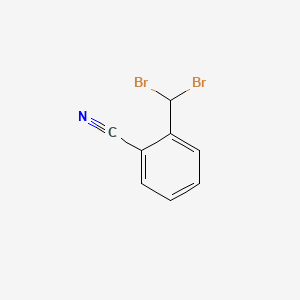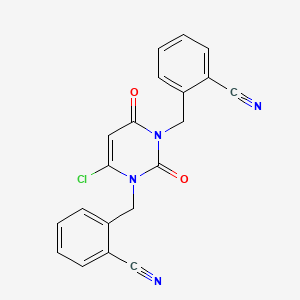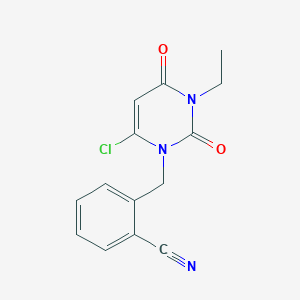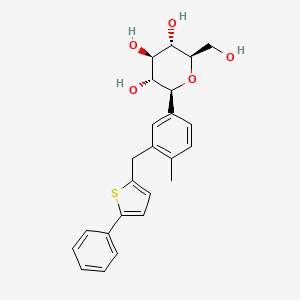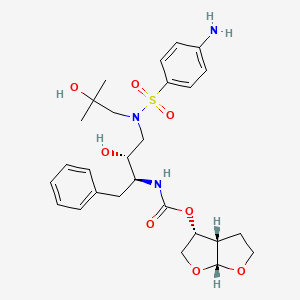
Hydroxy Darunavir
Overview
Description
Hydroxy Darunavir is a derivative of Darunavir, an antiretroviral medication used to treat and prevent HIV/AIDS. Darunavir is a protease inhibitor that works by blocking the HIV protease enzyme, which is essential for the virus to replicate. This compound retains the core structure of Darunavir but includes a hydroxyl group, which may influence its pharmacological properties.
Mechanism of Action
- By blocking this protease activity, darunavir prevents the formation of mature, infectious viral particles .
- It was specifically designed to enhance interactions with HIV-1 protease and increase resistance against mutations in the protease .
- Impact on Bioavailability : Co-administration with ritonavir (a pharmacokinetic enhancer) increases darunavir’s bioavailability by inhibiting its metabolism .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Hydroxy Darunavir interacts with several enzymes and proteins. It primarily inhibits and is metabolized by cytochrome P450 3A (CYP3A) isoenzymes . The interaction between this compound and these enzymes is crucial for its role in the treatment of HIV-1 infection .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the HIV-1 protease, which prevents HIV viral replication . This inhibition significantly decreases viral load and increases CD4 cell counts, reducing the morbidity and mortality of HIV infection .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It is a nonpeptidic inhibitor of protease (PR) that lodges itself in the active site of PR through a number of hydrogen bonds . It was developed to increase interactions with HIV-1 protease and to be more resistant against HIV-1 protease mutations .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. It has been found to be stable and does not degrade significantly . Long-term effects on cellular function observed in in vitro or in vivo studies include a decrease in viral load and an increase in CD4 cell counts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models Threshold effects observed in these studies include a decrease in viral load at lower dosages
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It undergoes oxidative metabolism, mainly by carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It appears to involve an active transport process and has been shown to be a substrate of P-glycoprotein . This influences its localization or accumulation within the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Darunavir involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 4-amino-N-(2R, 3S) (3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester in the presence of triethylamine. This reaction typically occurs under mild conditions and yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound often involves the use of mesoporous carriers and water-soluble polymers to improve solubility and bioavailability. Techniques such as hot-melt extrusion and spray-drying are employed to produce amorphous solid dispersions, which are then formulated into tablets .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Darunavir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can regenerate the hydroxyl group.
Scientific Research Applications
Hydroxy Darunavir has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on various biological pathways and its interactions with proteins.
Medicine: Explored as a potential therapeutic agent for HIV/AIDS and other viral infections.
Industry: Utilized in the development of pharmaceutical formulations to enhance drug solubility and bioavailability.
Comparison with Similar Compounds
Hydroxy Darunavir can be compared with other protease inhibitors such as:
Ritonavir: Another protease inhibitor used in combination with other antiretrovirals. This compound may offer improved binding affinity and reduced resistance.
Lopinavir: Often used in combination with Ritonavir. This compound’s unique hydroxyl group may provide distinct pharmacokinetic properties.
Atazanavir: Known for its once-daily dosing regimen. This compound may offer advantages in terms of solubility and bioavailability.
Conclusion
This compound is a promising compound with potential applications in the treatment of HIV/AIDS and other viral infections. Its unique chemical structure and properties make it a valuable subject for scientific research and pharmaceutical development.
Properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXCRIIMIUNTCF-ARXROMJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857750 | |
| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809154-88-8, 1130635-75-4 | |
| Record name | R-426857 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxy darunavir | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


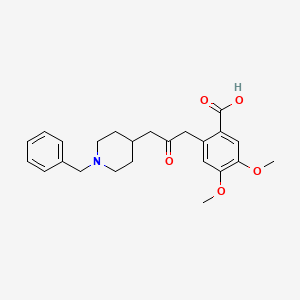

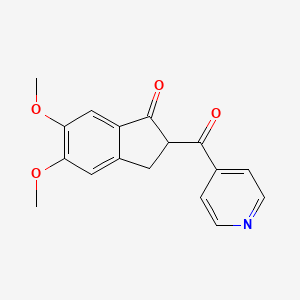
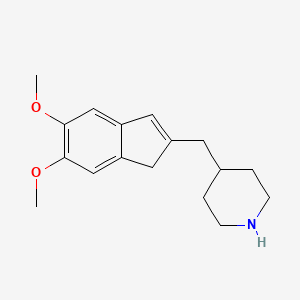
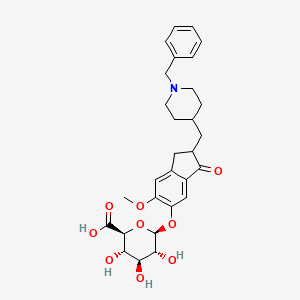
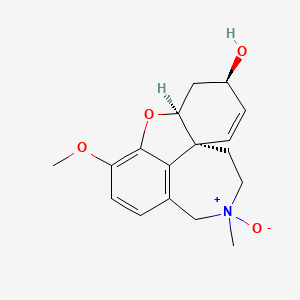
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
